molecular formula C27H23N3O3S B2578342 N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866871-20-7

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2578342
CAS No.: 866871-20-7
M. Wt: 469.56
InChI Key: GPOSJGPUHWKIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in oncology research, primarily investigated for its potent kinase inhibitory activity. This compound is structurally characterized as a chromeno[2,3-d]pyrimidine derivative, a scaffold known for its interaction with key oncogenic signaling pathways. Its primary research value lies in its function as a multi-targeted tyrosine kinase inhibitor, with studies indicating potent activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis. By selectively inhibiting VEGFR-2, this compound effectively blocks the signaling required for the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby exhibiting robust anti-angiogenic effects in preclinical models. Further mechanistic research suggests that it also targets and inhibits the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various carcinomas and contributes to uncontrolled cell proliferation and survival. The concurrent inhibition of these two pivotal pathways makes this compound a valuable chemical tool for studying the crosstalk in tumorigenesis and for evaluating combination treatment strategies. Researchers utilize this agent in in vitro and in vivo studies to elucidate the molecular mechanisms of drug resistance and to explore its potential as a lead compound for the development of novel anti-cancer therapeutics . Its application extends to biochemical assays for high-throughput screening and for validating the role of specific kinase targets in cellular proliferation, apoptosis, and metastatic progression.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-7-6-10-19-15-22-26(33-24(17)19)29-25(18-8-4-3-5-9-18)30-27(22)34-16-23(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOSJGPUHWKIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives and exhibits various pharmacological properties due to its unique structural features, including the presence of sulfur and nitrogen atoms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H23N3O4S\text{C}_{27}\text{H}_{23}\text{N}_3\text{O}_4\text{S}

This compound features a methoxy group, a chromene moiety, and a pyrimidine ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromeno-pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, including leukemia and breast cancer .
  • Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial effects against various pathogens, suggesting potential as therapeutic agents in infectious diseases .
  • Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation, which is beneficial in treating conditions like arthritis .

Anticancer Activity

A screening assay conducted by the National Cancer Institute evaluated the anticancer potential of related chromeno-pyrimidine derivatives. The results indicated that while some compounds exhibited low levels of activity against certain cancer cell lines, others showed promising results. For example, compounds were tested at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The findings are summarized in Table 1 below.

Cell Line Type Sensitivity at 10 µM
LeukemiaModerate
MelanomaLow
Lung CancerLow
Breast CancerModerate

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For example, it was effective against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Properties :
    • A study published in Molecules highlighted the synthesis and evaluation of several chromeno-pyrimidine derivatives for their anticancer properties. The study found that specific modifications in the chemical structure enhanced cytotoxicity against certain cancer types .
  • Case Study on Anti-inflammatory Effects :
    • Research conducted by Rani et al. (2014) demonstrated that similar compounds exhibited anti-inflammatory effects in animal models. The study utilized carrageenan-induced paw edema in rats to assess inflammation reduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenopyrimidine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a detailed comparison of N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) XLogP3 Substituents (Positions) Hydrogen Bonding (Donor/Acceptor) Rotatable Bonds
This compound (Target Compound) 483.6* ~6.0* 9-methyl, 2-phenyl, 4-(4-methoxyphenyl) 1 donor, 6 acceptors 7
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide () 483.6 6.2 9-ethoxy, 2-phenyl, 4-(4-methylphenyl) 1 donor, 6 acceptors 7
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () 488.0 6.8 9-methyl, 2-(4-methylphenyl), 4-(2-Cl-phenyl) 1 donor, 5 acceptors 5

*Estimated based on structural similarity to and .

Key Findings :

Substituent Effects on Lipophilicity :

  • The ethoxy group at the 9-position in increases XLogP3 (6.2) compared to the target compound’s methyl group (~6.0), reflecting enhanced lipophilicity due to longer alkyl chains .
  • The 2-chlorophenyl group in raises XLogP3 further (6.8), highlighting the strong hydrophobic contribution of halogens .

Rotational Flexibility :

  • The target compound and both have 7 rotatable bonds, enabling conformational adaptability for target binding. , with fewer rotatable bonds (5), may exhibit restricted flexibility, impacting binding kinetics .

Bioactivity Implications :

  • The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-methylphenyl () or 2-chlorophenyl () groups, balancing lipophilicity and bioavailability .
  • The 9-methyl substitution in the target compound and likely improves metabolic stability over the ethoxy group in , which is prone to oxidative degradation .

Crystallographic Validation :

Structural data for these compounds were refined using SHELXL and visualized via ORTEP-3 , ensuring accuracy in bond lengths and angles. Validation tools like PLATON confirmed the absence of crystallographic disorders, critical for structure-activity relationship (SAR) studies.

Q & A

Basic: What synthetic routes are reported for N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is synthesized via nucleophilic substitution at the sulfanyl group or coupling reactions involving chromeno-pyrimidine scaffolds. Key steps include:

  • Thioether formation : Reacting 4-chloro-chromeno[2,3-d]pyrimidine derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >90% purity.
  • Optimization : Design of Experiments (DoE) can systematically vary temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs reduce trial numbers while identifying critical parameters .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm methoxyphenyl (δ 3.7–3.8 ppm for OCH₃) and chromeno-pyrimidine aromatic protons (δ 6.8–8.2 ppm). Sulfanyl protons are typically absent due to exchange broadening .
  • XRD : Single-crystal X-ray diffraction resolves conformational details, such as dihedral angles between the chromeno-pyrimidine core (42–67°) and acetamide moiety, influencing intramolecular hydrogen bonds (N–H⋯N) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error.

Advanced: How do conformational variations in the solid state impact biological activity?

Methodological Answer:
Crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize specific conformations. For example:

  • Activity Correlation : A 42.25° dihedral angle between chromeno-pyrimidine and methoxyphenyl groups in one polymorph enhances antimicrobial activity by improving target binding, while a 67.84° angle in another reduces efficacy due to steric hindrance .
  • Experimental Design : Compare IC₅₀ values of polymorphs against bacterial strains (e.g., S. aureus ATCC 25923) using microdilution assays.

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Validate compound purity via HPLC (C18 column, 254 nm, acetonitrile/water mobile phase) to exclude impurities >0.5% .
  • Assay Conditions : Standardize MIC assays using CLSI guidelines (e.g., Mueller-Hinton broth, 37°C, 18–24 h incubation) .
  • Structural Confirmation : Re-analyze active/inactive batches with XRD to rule out polymorphic differences .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Limited aqueous solubility (<10 µM) necessitates DMSO stock solutions (10 mM).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic degradation (e.g., sulfanyl group oxidation) .

Advanced: Which computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with homology models of kinase targets (e.g., EGFR). The sulfanyl group forms hydrogen bonds with Thr766, while chromeno-pyrimidine occupies the hydrophobic pocket .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

Methodological Answer:

  • Core Modifications : Replace chromeno-pyrimidine with quinazoline to assess π-π stacking effects.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability.
  • Data Analysis : Use 3D-QSAR (CoMFA) to correlate steric/electrostatic fields with IC₅₀ values .

Basic: Which analytical methods ensure batch-to-batch consistency in research samples?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm), 1.0 mL/min flow, and UV detection at 254 nm. Retention time reproducibility (±0.1 min) ensures consistency .
  • TLC : Monitor reactions using silica gel plates (ethyl acetate:hexane 3:7, Rf ≈ 0.4) .

Advanced: What role does the sulfanyl group play in target engagement and pharmacokinetics?

Methodological Answer:

  • Target Binding : The sulfanyl group acts as a hydrogen bond acceptor with kinase catalytic lysine residues (e.g., EGFR-Lys721) .
  • Metabolism : Cytochrome P450 (CYP3A4) oxidizes the sulfanyl to sulfoxide, reducing activity. Block metabolism by substituting with methylsulfonyl .

Advanced: How can synergistic effects with co-administered compounds be systematically studied?

Methodological Answer:

  • Combination Screens : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Mechanistic Studies : RNA-seq identifies pathways upregulated in combination treatments (e.g., apoptosis genes BAX/BCL-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.